molecular formula C21H17N3OS B2535465 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-00-7

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2535465
CAS No.: 900005-00-7
M. Wt: 359.45
InChI Key: JWQTWIXQVYSARJ-UHFFFAOYSA-N
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Description

N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position and a pyridin-2-ylmethyl group attached to the amide nitrogen. The fused benzo[d]thiazole ring enhances aromaticity and may influence binding interactions with biological targets compared to simpler thiazole derivatives.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-15-8-7-12-18-19(15)23-21(26-18)24(14-17-11-5-6-13-22-17)20(25)16-9-3-2-4-10-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQTWIXQVYSARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-methylbenzo[d]thiazole: This can be achieved by cyclization of 4-methylthiobenzamide with sulfur and an oxidizing agent.

    N-alkylation: The 4-methylbenzo[d]thiazole is then alkylated with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the N-alkylated product with benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Analogues:

Compound Name Core Structure Substituents on Benzamide N-Substituents Biological Target/Activity
N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide Benzo[d]thiazole Unsubstituted Pyridin-2-ylmethyl Not explicitly reported (inference)
TTFB (5a) Thiazole m-Fluoro None (mono-substituted amide) ZAC antagonist (IC50: ~0.5 µM)
4g Thiazole Para-chloro 4-Methylpiperazinylmethyl Inactive against ZAC
1.2b Benzo[d]thiazole Unsubstituted None (mono-substituted amide) Structural data only
GSK1570606A Thiazole 4-Fluorophenyl 4-(Pyridin-2-yl)thiazol-2-yl Kinase inhibition (inferred)

Structural Insights:

  • Benzo[d]thiazole vs.
  • This contrasts with morpholinomethyl or piperazinylmethyl groups in compounds like 4d and 4g , which are bulkier and may sterically hinder binding.
  • Benzamide Substituents: Unlike TTFB (meta-fluoro) or 4g (para-chloro), the target compound’s benzamide lacks substituents, suggesting its activity (if any) relies on the benzo[d]thiazole and pyridylmethyl groups rather than electronic effects from halogenation .

Pharmacological and Functional Comparisons

ZAC Channel Modulation:

  • TTFB (5a): Acts as a potent ZAC antagonist (IC50 ~0.5 µM) via ortho-fluoro substitution on the benzamide, which optimizes steric and electronic interactions with the ZAC transmembrane domain .
  • 4g: Inactive due to para-chloro substitution, highlighting the critical role of substituent position .

Selectivity and Mechanism:

  • N-(Thiazol-2-yl)-benzamides: Active analogs like TTFB exhibit >100-fold selectivity for ZAC over related receptors (e.g., 5-HT3), attributed to interactions with the ZAC TMD-ICD (transmembrane domain-intracellular domain) .
  • Pyridin-2-ylmethyl Substitution: This group’s basic nitrogen may confer unique selectivity, as seen in GSK1570606A, which targets kinases via similar pyridyl-thiazole motifs .

Physicochemical and Spectral Comparisons

Physicochemical Properties:

Property Target Compound 1.2b TTFB (5a)
Molecular Weight 451.6 (derivative in ) 255.21 325.3 (inferred)
Melting Point Not reported 190–198°C Not reported
LogP (Predicted) ~3.5 (estimated) ~2.8 ~2.1

Spectral Data:

  • 1H NMR: The target compound’s pyridin-2-ylmethyl group would likely show peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 4.5–5.0 ppm (CH2 linker), distinct from TTFB’s meta-fluoro aromatic signal (δ ~7.5 ppm) .
  • 13C NMR: The benzo[d]thiazole carbons (δ 120–160 ppm) and pyridyl carbons (δ 140–150 ppm) would dominate, differing from simpler thiazole analogs .

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with significant biological activity attributed to its unique structural features. This article explores its biological activity, including mechanism of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features:

  • Thiazole Ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Pyridine Moiety : Often associated with enhanced pharmacological effects.
  • Benzamide Group : Contributes to the overall stability and reactivity of the compound.

These structural components enable the compound to interact with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or acetylcholinesterase.
  • Receptor Modulation : It can act as a modulator of various receptors, potentially influencing signaling pathways critical for cellular function.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy against various cancer cell lines. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation.

Antimicrobial Properties

The thiazole ring is known for its antimicrobial effects. Compounds containing this moiety have been documented to exhibit activity against a range of bacterial and fungal pathogens. The potential of this compound in this area remains an active field of research.

Neuroprotective Effects

Recent studies on related compounds have highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. The ability of this compound to inhibit c-Abl suggests a pathway for neuroprotection, as c-Abl plays a role in neuronal cell death.

Case Studies and Research Findings

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundThiazole, pyridine, benzamideAnticancer, neuroprotective
4-Amino-N-(thiazol-2-yl)benzene sulfonamideThiazole, sulfonamideAnticonvulsant
5-Methyl-N-(thiazol-2-yl)benzamideThiazole, benzamideAntimicrobial

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